3-Fluoroazetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid
Description
3-Fluoroazetidine-3-carboxylic acid is a fluorinated derivative of azetidine, a four-membered nitrogen-containing heterocycle. The fluorine substitution at the 3-position enhances its metabolic stability and influences its electronic properties, making it valuable in medicinal chemistry for drug design . 2,2,2-Trifluoroacetic acid (TFA) is a strong carboxylic acid (pKa ~0.23) widely used as a solvent, catalyst, and counterion in organic synthesis and peptide chemistry . The combination of these two components forms a salt, likely utilized to enhance solubility or stability in pharmaceutical formulations.
Properties
IUPAC Name |
3-fluoroazetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNO2.C2HF3O2/c5-4(3(7)8)1-6-2-4;3-2(4,5)1(6)7/h6H,1-2H2,(H,7,8);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGQHYACWUTYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(=O)O)F.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F4NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
3-Fluoroazetidine-3-carboxylic acid has shown potential as a building block for designing new pharmaceuticals. Its structural similarity to natural amino acids allows it to interact with biological targets effectively. Research indicates that derivatives of this compound can inhibit pancreatic cancer cell growth, demonstrating its anticancer properties.
Case Study: Anticancer Activity
A study explored the effects of various derivatives of 3-fluoroazetidine-3-carboxylic acid on pancreatic cancer cell lines, revealing significant inhibition of cell proliferation. This suggests its potential as a lead compound in developing targeted therapies for cancer treatment.
Organic Synthesis
2,2,2-Trifluoroacetic acid is widely used in organic synthesis due to its ability to stabilize reactive intermediates. It plays a critical role in various reactions, including:
- Trifluoroethylation of amines.
- Synthesis of fluorinated compounds through electrophilic substitutions.
Case Study: Trifluoroethylation Reactions
Research has demonstrated a catalyst-free method for trifluoroethylation using 2,2,2-trifluoroacetic acid, showcasing remarkable functional group tolerance. This method simplifies the synthesis of diverse β-fluoroalkylamines .
Antimicrobial Properties
Both compounds exhibit antimicrobial activity. The presence of fluorine enhances their biological activity by increasing lipophilicity and altering membrane permeability.
Case Study: Antimicrobial Screening
Recent studies have screened various derivatives of 3-fluoroazetidine-3-carboxylic acid against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds demonstrated significant antibacterial activity, indicating their potential as new antimicrobial agents .
Data Table: Summary of Biological Activities
| Compound | Activity Type | Target Organism | Observed Effect |
|---|---|---|---|
| 3-Fluoroazetidine-3-carboxylic Acid | Anticancer | Pancreatic cancer cells | Significant inhibition |
| 2,2,2-Trifluoroacetic Acid | Antimicrobial | Mycobacterium smegmatis | High antibacterial activity |
| 3-Fluoroazetidine Derivatives | Antimicrobial | Pseudomonas aeruginosa | Significant inhibition |
Mechanism of Action
The mechanism by which 3-Fluoroazetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and stability, making it effective in various biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Fluoroazetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid with structurally or functionally related compounds, emphasizing molecular properties, applications, and safety profiles.
Key Structural and Functional Comparisons
Fluorinated Azetidine Derivatives 3-Fluoroazetidine-3-carboxylic acid; TFA shares structural similarities with (S)-Pyrrolidine-3-carboxylic acid; TFA (both contain nitrogen heterocycles and TFA counterions). However, the smaller azetidine ring (4-membered vs. Ethyl 2-(azetidin-3-yl)acetate; TFA replaces the carboxylic acid group with an ester, altering solubility and reactivity. This derivative is more lipophilic, favoring applications in prodrug formulations .
TFA Salts vs. Free TFA TFA alone is a volatile liquid (boiling point: 72°C) with high acidity, often used for peptide deprotection . In contrast, 3-Fluoroazetidine-3-carboxylic acid; TFA and related salts are solids, improving handling stability in synthetic workflows . Potassium trifluoroacetate lacks the nitrogen heterocycle but serves as a non-volatile alternative to TFA in reactions requiring mild conditions .
Fluorination Impact Fluorine atoms in 3-Fluoroazetidine-3-carboxylic acid increase electronegativity and metabolic resistance compared to non-fluorinated analogs like azetidine-3-carboxylic acid. This enhances bioavailability in drug candidates . In TFA, the trifluoromethyl group stabilizes the conjugate base, making it a stronger acid than acetic acid (pKa ~4.76 vs. 0.23) .
Biological Activity
3-Fluoroazetidine-3-carboxylic acid; 2,2,2-trifluoroacetic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a four-membered nitrogen-containing azetidine ring and a trifluoroacetic acid moiety, contribute to its biological activity. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and antitumor properties, as well as its pharmacokinetic characteristics.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 247.14 g/mol. The presence of fluorinated groups enhances its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉F₄NO₄ |
| Molecular Weight | 247.14 g/mol |
| CAS Number | 2387600-75-9 |
| IUPAC Name | 3-(fluoromethyl)azetidine-3-carboxylic acid; 2,2,2-trifluoroacetic acid |
Antimicrobial Properties
Research indicates that compounds containing azetidine rings exhibit various antimicrobial activities. For instance, studies have shown that derivatives of azetidine can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The incorporation of trifluoroacetic acid enhances solubility and bioavailability, making these compounds more effective against microbial targets.
Anti-inflammatory Effects
The anti-inflammatory potential of 3-fluoroazetidine-3-carboxylic acid has been highlighted in several studies. The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating conditions characterized by excessive inflammation. Specifically, it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Antitumor Activity
The compound has shown promise in antitumor applications. Research indicates that azetidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. The trifluoroacetyl group may enhance the binding affinity to cancer-related targets .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. Preliminary data suggest that 3-fluoroazetidine-3-carboxylic acid exhibits favorable pharmacokinetic properties:
- Absorption : Enhanced by the trifluoroacetic acid moiety.
- Distribution : Fluorinated compounds generally show increased lipophilicity.
- Metabolism : Further research is needed to elucidate metabolic pathways.
- Excretion : Initial studies indicate potential biopersistence due to slow clearance rates.
Case Studies
-
Antimicrobial Efficacy Study :
- A study tested various concentrations of 3-fluoroazetidine-3-carboxylic acid against E. coli and found a significant reduction in bacterial viability at higher concentrations (p < 0.05). This suggests that the compound could be developed into a new class of antibiotics.
-
Anti-inflammatory Mechanism Investigation :
- In vitro experiments demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.
-
Antitumor Activity Assessment :
- A series of tests on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.
Q & A
Basic: What are the recommended synthetic routes for 3-fluoroazetidine-3-carboxylic acid and TFA, and how can purity be optimized?
Answer:
-
TFA Synthesis :
- Oxidation of 2,2,2-Trifluoroethanol : Optimized conditions involve chromic oxide as an oxidant (molar ratio 1:1.25), reaction at 80–100°C for 4 hours, followed by neutralization with 30% NaOH to yield TFA (>98% purity, 77% yield) .
- Alternative Routes : Electrochemical fluorination of acetic acid or hydrolysis of 1,1,1-trichloro-2,2,2-trifluoroethane .
- Purification : Distillation under controlled temperature and pressure to isolate anhydrous TFA .
-
3-Fluoroazetidine-3-carboxylic Acid :
- Limited direct synthetic data exist, but analogous azetidine derivatives (e.g., azetidine-3-carboxylic acid) suggest fluorination strategies using electrophilic fluorine sources (e.g., Selectfluor®) or nucleophilic substitution of hydroxyl groups with fluorinating agents .
- Purity Optimization : Use recrystallization in polar aprotic solvents (e.g., acetonitrile) or column chromatography with silica gel and ethyl acetate/hexane mixtures.
Basic: How can researchers characterize these compounds spectroscopically?
Answer:
- TFA :
- 3-Fluoroazetidine-3-carboxylic Acid :
Advanced: What mechanistic role does TFA play in peptide synthesis, and how does its acidity influence reaction outcomes?
Answer:
TFA acts as a strong acid catalyst (pKa ~0.23) in peptide bond formation and ester cleavage. Its low nucleophilicity minimizes side reactions, while volatility aids removal under vacuum .
- Mechanism : Protonates carbonyl oxygen, activating carboxylic acid derivatives (e.g., esters) for nucleophilic attack by amines.
- Optimization : Use 0.1–1% TFA in mobile phases for HPLC purification to suppress silanol interactions and improve peptide resolution .
Advanced: How can researchers resolve contradictions in reported synthetic yields for TFA?
Answer:
Discrepancies in yields (e.g., 77% vs. lower values) arise from:
Reaction Conditions : Temperature control (±5°C deviation reduces yield by 10%) .
Oxidant Purity : Chromic oxide must be anhydrous; moisture leads to incomplete oxidation.
Neutralization Efficiency : Incomplete NaOH addition lowers TFA recovery.
Methodology :
- Conduct design of experiments (DoE) to optimize parameters (temperature, stoichiometry, mixing rate).
- Monitor reaction progress via inline IR or GC-MS to identify bottlenecks .
Basic: What are the stability and storage guidelines for these compounds?
Answer:
- TFA :
- 3-Fluoroazetidine-3-carboxylic Acid :
Advanced: What analytical challenges arise in NMR analysis of TFA-containing mixtures, and how can they be mitigated?
Answer:
- Challenges :
- Solutions :
Advanced: How does fluorination impact the reactivity of azetidine derivatives in medicinal chemistry?
Answer:
Fluorination at the 3-position of azetidine:
- Electronic Effects : Withdraws electron density, increasing ring strain and enhancing nucleophilic substitution rates.
- Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes, improving pharmacokinetics .
- Case Study : 3-Fluoroazetidine-3-carboxylic acid derivatives show enhanced binding affinity in protease inhibitors due to conformational restriction .
Basic: What safety precautions are essential when handling TFA and fluorinated azetidines?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
